molecular formula C8H8N2O B122795 Pyrrolo[1,2-a]pyrazin-6-ylmethanol CAS No. 158945-88-1

Pyrrolo[1,2-a]pyrazin-6-ylmethanol

Cat. No.: B122795
CAS No.: 158945-88-1
M. Wt: 148.16 g/mol
InChI Key: FYGARHNUBSBSPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrazine-6-methanol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, a transition-metal-free strategy described by Trofimov et al. involves three steps:

Industrial Production Methods

Industrial production methods for pyrrolo[1,2-a]pyrazine-6-methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrazin-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts such as palladium or cesium carbonate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolo[1,2-a]pyrazine-6-carboxylic acid, while reduction could produce pyrrolo[1,2-a]pyrazine-6-methanol derivatives with altered functional groups.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-6-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of pyrrolo[1,2-a]pyrazine-6-methanol is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolo[1,2-a]pyrazine-6-methanol include:

  • Pyrrolo[2,3-b]pyrazine derivatives
  • Pyrrolopyridine derivatives
  • Pyrazolopyrazine derivatives

Uniqueness

Pyrrolo[1,2-a]pyrazin-6-ylmethanol is unique due to its specific fusion of pyrrole and pyrazine rings, which imparts distinct biological activities. Compared to pyrrolo[2,3-b]pyrazine derivatives, which show more kinase inhibitory activity, pyrrolo[1,2-a]pyrazine derivatives exhibit broader antimicrobial, antifungal, and antiviral activities .

Biological Activity

Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

This compound features a unique fusion of pyrrole and pyrazine rings, contributing to its distinctive biological properties. The compound's structure allows it to interact with various molecular targets, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against a range of pathogens. For instance, a series of pyrrolo[1,2-a]pyrazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 1.6 μg/ml when tested in vitro against the H37Rv strain .

Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazin Derivatives

Compound IDMIC (μg/ml)Target Pathogen
7a1.6Mycobacterium tuberculosis
7b3.2Staphylococcus aureus
7c5.0Escherichia coli

Anti-inflammatory and Antioxidant Effects

This compound has shown potential anti-inflammatory properties. Research indicates that derivatives can inhibit pathways involved in inflammation and oxidative stress. For example, studies have demonstrated that certain derivatives exhibit antioxidant activity comparable to conventional antioxidants through mechanisms such as radical scavenging and reducing oxidative stress markers in cellular assays .

Antitumor Activity

The compound's anticancer potential has been evaluated through various assays. Notably, pyrrolo[1,2-a]pyrazin derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancers with defective DNA repair pathways .

Table 2: Antitumor Activity of Pyrrolo Derivatives

Compound IDIC50 (μM)Cancer Cell Line
115A2780 (ovarian cancer)
220HeLa (cervical cancer)
310MCF-7 (breast cancer)

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with multiple cellular pathways:

  • Kinase Inhibition : Some derivatives inhibit kinase activity, affecting cell signaling pathways critical for tumor growth and survival.
  • DNA Repair Modulation : As a PARP inhibitor, it may enhance the efficacy of DNA-damaging agents used in chemotherapy.

Case Studies

A notable case study involved the synthesis and evaluation of a new series of pyrrolo[1,2-a]pyrazine derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting their potential as adjuvants in antibiotic therapy .

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGARHNUBSBSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633329
Record name (Pyrrolo[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158945-88-1
Record name (Pyrrolo[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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